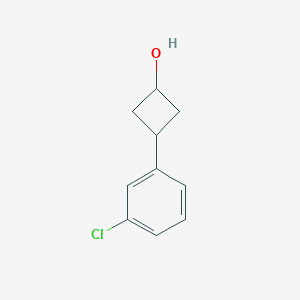
3-(3-Chlorophenyl)cyclobutan-1-ol
Vue d'ensemble
Description
“3-(3-Chlorophenyl)cyclobutan-1-ol”, also known as CPCCB, is a compound that has gained significant attention in various fields of research and industry due to its potential applications. It has a molecular weight of 182.65 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (1s,3s)-3-(3-chlorophenyl)cyclobutan-1-ol . The InChI code for this compound is 1S/C10H11ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2/t8-,10+ .Physical And Chemical Properties Analysis
The compound is an oil at room temperature .Applications De Recherche Scientifique
Structural Studies and Photodimerization : Research on similar compounds, such as 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, highlights the study of crystal structures and photodimerization processes in such chemicals. The crystal structure analysis of these compounds reveals details about their conformation and the head-to-tail reaction process in dimerization (Busetti et al., 1980).
Synthesis of Derivatives : Studies on the synthesis of various derivatives of cyclobutylalkylamines, such as sibutramine and its metabolites, demonstrate the application in creating new chemical entities. These studies involve key steps like Grignard-reduction reactions on related chlorophenyl cyclobutanecarbonitrile compounds (Jeffery et al., 1996).
Photochemical Properties : Research into the synthesis, structure, and photochemical properties of cyclobutanes containing different aryl groups, including chlorophenyl groups, is another area of interest. These studies explore the cross-photodimerization reactions and the photolysis of these compounds (Zhu Jun, 2004).
Crystal Structure Analysis : Investigations into the crystal structure of compounds like [3,4-Bis(2,3-dichlorophenyl)cyclobutane-1,2-diyl]bis(furan-2-ylmethanone) monohydrate provide insights into the hydrogen bonding patterns and molecular stacking in such compounds (Renuka et al., 2017).
Dimerization and Reactivity Studies : Examining the photochemical dimerization reactions of compounds like chloro-substituted trans-stilbene-4- carboxylic-acids and their derivatives in crystalline phases, reveals details about their stereochemical reactivity and product configuration (Brune et al., 1994).
Template-Directed Synthesis : Research into template-directed solid-state organic synthesis using compounds like 4-chlorostilbazole with diols for [2+2] photoreactions demonstrates the potential for controlled synthesis of complex molecular structures (MacGillivray et al., 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRENHEYMBXIJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)cyclobutan-1-ol | |
CAS RN |
152714-11-9 | |
| Record name | (1s,3s)-3-(3-chlorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



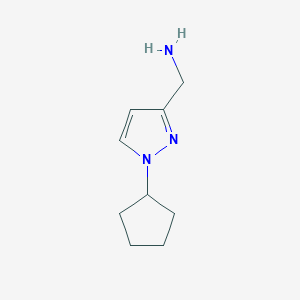
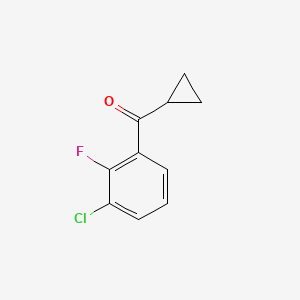
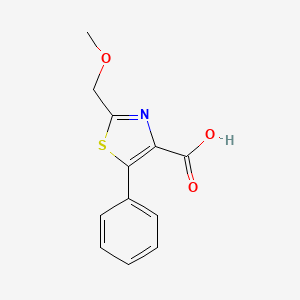
![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)
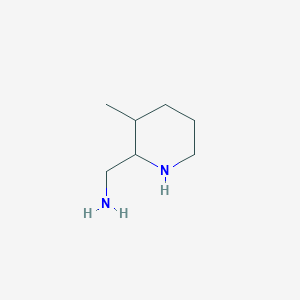
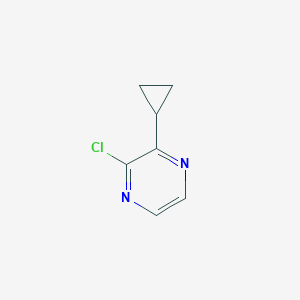
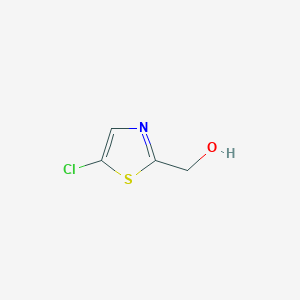
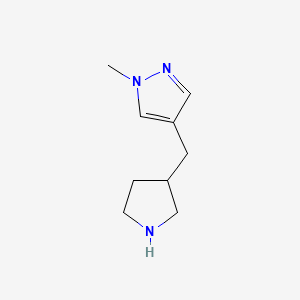
![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)
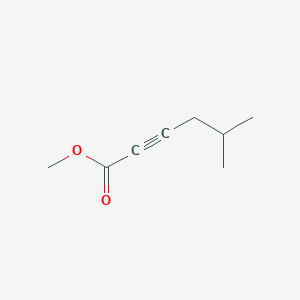
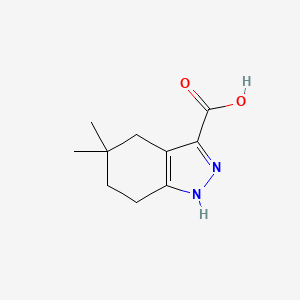
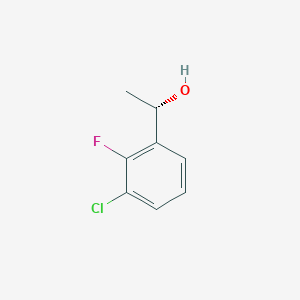
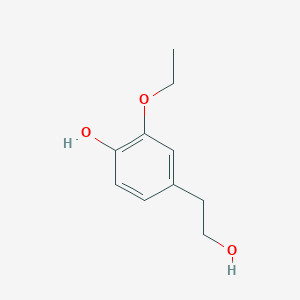
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)